molecular formula C14H10ClNO2 B14455365 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine CAS No. 74413-06-2

3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine

Cat. No.: B14455365
CAS No.: 74413-06-2
M. Wt: 259.69 g/mol
InChI Key: HRRHYDAJSRFEFM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and an oxidizing agent. One common method includes the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired benzoxazine compound with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, hydroxy derivatives, and various substituted benzoxazine compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties . The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a methyl group instead of chlorine.

    3-(4-Fluorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine imparts unique electronic and steric properties to the compound. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

74413-06-2

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-oxido-2H-1,4-benzoxazin-4-ium

InChI

InChI=1S/C14H10ClNO2/c15-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)16(13)17/h1-8H,9H2

InChI Key

HRRHYDAJSRFEFM-UHFFFAOYSA-N

Canonical SMILES

C1C(=[N+](C2=CC=CC=C2O1)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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